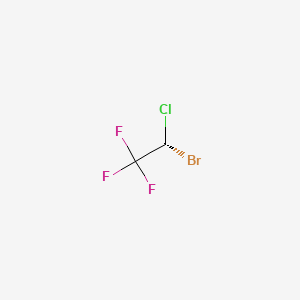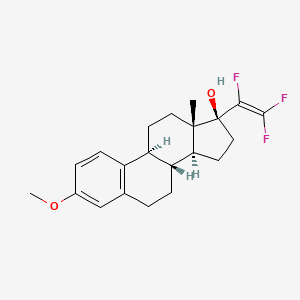
12-Deoxyphorbolphenylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
12-Deoxyphorbolphenylacetate is a phorbol ester known for its role as an activator of protein kinase C (PKC). This compound has garnered significant interest due to its biological activities, particularly in the fields of immunology and neuropharmacology. It is structurally related to other phorbol esters but exhibits unique properties that make it a valuable tool in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 12-Deoxyphorbolphenylacetate typically involves the esterification of 12-deoxyphorbol with phenylacetic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .
化学反应分析
Types of Reactions: 12-Deoxyphorbolphenylacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur, where the phenylacetate group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
科学研究应用
12-Deoxyphorbolphenylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study the reactivity of phorbol esters.
Biology: The compound is employed to investigate the role of PKC in cellular signaling pathways, particularly in lymphocyte activation and proliferation.
Medicine: Research has shown its potential in promoting neurogenesis and as a therapeutic agent for neurodegenerative diseases.
Industry: It is utilized in the development of pharmaceuticals and as a biochemical tool in various assays .
作用机制
12-Deoxyphorbolphenylacetate exerts its effects primarily through the activation of PKC isozymes. Upon binding to PKC, the compound induces the translocation of PKC from the cytosol to the membrane, leading to the phosphorylation of downstream targets. This activation triggers various cellular responses, including DNA synthesis, interleukin-2 production, and lymphocyte proliferation. The compound’s ability to selectively activate specific PKC isozymes, such as PKC-beta, makes it a valuable tool for dissecting PKC-mediated signaling pathways .
相似化合物的比较
Phorbol 12-myristate 13-acetate: Another phorbol ester known for its potent PKC activation.
Prostratin: A non-tumorigenic phorbol ester with similar PKC-activating properties.
Bryostatin: A macrocyclic lactone that also activates PKC but with distinct biological effects.
Uniqueness: 12-Deoxyphorbolphenylacetate is unique due to its selective activation of PKC-beta isozymes and its potent biological activities. Unlike other phorbol esters, it exhibits anti-tumor-promoting properties, making it a promising candidate for therapeutic applications .
属性
CAS 编号 |
58821-98-0 |
|---|---|
分子式 |
C28H34O6 |
分子量 |
466.6 g/mol |
IUPAC 名称 |
[(1R,2S,6R,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate |
InChI |
InChI=1S/C28H34O6/c1-16-10-21-26(32,24(16)31)14-19(15-29)11-20-23-25(3,4)27(23,13-17(2)28(20,21)33)34-22(30)12-18-8-6-5-7-9-18/h5-11,17,20-21,23,29,32-33H,12-15H2,1-4H3/t17-,20+,21-,23-,26-,27+,28-/m1/s1 |
InChI 键 |
JAMGGIDPOXFRAM-XASYBOBESA-N |
SMILES |
CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)CC5=CC=CC=C5 |
手性 SMILES |
C[C@@H]1C[C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)OC(=O)CC5=CC=CC=C5 |
规范 SMILES |
CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)CC5=CC=CC=C5 |
同义词 |
12-deoxyphorbol-13-phenylacetate 12-deoxyphorbolphenylacetate 12-DOPP 12-DOPPA 12-DPPA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S,3S,4S,5R,6S)-6-[[5,7-dimethyl-2-(methylamino)-4-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1214633.png)
![Disodium bis[mu-tartrato(4-)]diantimonate(2-)](/img/structure/B1214636.png)





![N-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)-2,2,2-trifluoroacetamide](/img/structure/B1214648.png)





